(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
Overview
Description
(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a pentanol backbone. The stereochemistry of the compound, denoted by the (S)-(-) configuration, indicates that it is the levorotatory enantiomer, which can have distinct biological activities compared to its ®-(+)-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and methylamine.
Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzophenone to form a tertiary alcohol intermediate.
Amination: The tertiary alcohol is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride to introduce the amino group.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents and intermediates.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-Keto-4-methyl-1,1-diphenyl-1-pentanol.
Reduction: Regeneration of this compound.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its chiral nature.
Medicine: Investigated for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The enantiomer with potentially different biological activities.
2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The racemic mixture containing both (S)- and ®-enantiomers.
4-Methyl-1,1-diphenyl-1-pentanol: Lacks the amino group, leading to different chemical properties.
Uniqueness
(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its racemic mixture or other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECSMDWXBMBRDE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449346 | |
Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78603-97-1 | |
Record name | α-[(1S)-1-Amino-3-methylbutyl]-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78603-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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